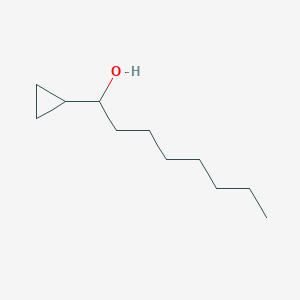

1-Cyclopropyloctan-1-ol

Description

1-Cyclopropyloctan-1-ol is a cyclopropane-containing alcohol with the molecular formula C₁₁H₂₀O (molecular weight: 168.27 g/mol). Its structure features a cyclopropyl ring attached to the first carbon of an octanol chain. This compound is synthesized via cobalt-catalyzed cross-coupling methodologies, which are widely employed for introducing cyclopropane rings into alkyl iodides . The strained cyclopropane ring contributes to unique reactivity, making it valuable in pharmaceutical and materials science research. Commercially, it is available at a premium price (€1,132 per gram for 1g quantities), reflecting its specialized applications .

Properties

IUPAC Name |

1-cyclopropyloctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-11(12)10-8-9-10/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSGUXRBKWVBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyloctan-1-ol typically involves the formation of the cyclopropyl ring followed by its attachment to the octanol chain. One common method is the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring .

Industrial production methods may involve the large-scale synthesis of cyclopropyl intermediates, which are then reacted with octanol under controlled conditions to yield the desired product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Cyclopropyloctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group is particularly reactive due to the ring strain, making it susceptible to ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions typically yield cyclopropyl alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted cyclopropyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include cyclopropyl alcohols, ketones, and carboxylic acids .

Scientific Research Applications

1-Cyclopropyloctan-1-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its unique reactivity makes it a valuable intermediate in organic synthesis.

In biology and medicine, cyclopropyl-containing compounds are studied for their potential therapeutic effects. The ring strain in cyclopropyl groups can interact with biological targets in unique ways, leading to the development of novel drugs with improved efficacy and selectivity .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of 1-Cyclopropyloctan-1-ol involves its interaction with molecular targets through the cyclopropyl group. The ring strain in the cyclopropyl group can induce conformational changes in target molecules, leading to altered biological activity. This compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares 1-Cyclopropyloctan-1-ol with three structurally related cyclopropanol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₂₀O | 168.27 | Octyl chain, cyclopropyl group |

| 1-(Propan-2-yl)cyclopropan-1-ol | C₆H₁₂O | 100.16 | Isopropyl group |

| 1,1,5-Tricyclopropylpentan-1-ol | C₁₄H₂₄O | 208.33 | Three cyclopropyl groups |

| 1-Cyclopropylcyclopentan-1-ol | C₈H₁₄O | 126.20 | Cyclopentyl backbone |

Key Observations :

- Molecular Size : this compound’s octyl chain confers higher lipophilicity compared to smaller analogs like 1-(propan-2-yl)cyclopropan-1-ol, which has a compact isopropyl group .

Commercial Availability and Pricing

| Compound Name | Price (1g) | Supplier |

|---|---|---|

| This compound | €1,132 | CymitQuimica |

| N-(4-Chlorobenzyl)-N-cyclopropylamine | €234 | CymitQuimica |

| 1-(Propan-2-yl)cyclopropan-1-ol | Data unavailable | ChemBK |

Spectral and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.